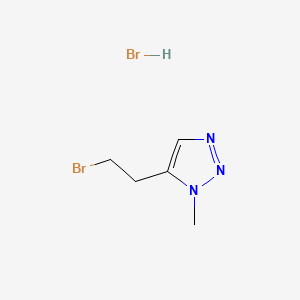

5-(2-bromoethyl)-1-methyl-1H-1,2,3-triazolehydrobromide

Description

5-(2-Bromoethyl)-1-methyl-1H-1,2,3-triazole hydrobromide is a halogenated triazole derivative characterized by a 1,2,3-triazole core substituted with a methyl group at position 1 and a 2-bromoethyl group at position 5, forming a hydrobromide salt. Below, we compare its structural and functional attributes with analogous compounds documented in the literature.

Properties

CAS No. |

2792202-00-5 |

|---|---|

Molecular Formula |

C5H9Br2N3 |

Molecular Weight |

270.95 g/mol |

IUPAC Name |

5-(2-bromoethyl)-1-methyltriazole;hydrobromide |

InChI |

InChI=1S/C5H8BrN3.BrH/c1-9-5(2-3-6)4-7-8-9;/h4H,2-3H2,1H3;1H |

InChI Key |

BNVKDKLXWVAJPF-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=CN=N1)CCBr.Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-bromoethyl)-1-methyl-1H-1,2,3-triazolehydrobromide typically involves the reaction of 1-methyl-1H-1,2,3-triazole with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile or dimethylformamide (DMF) under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

5-(2-Bromoethyl)-1-methyl-1H-1,2,3-triazolehydrobromide undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromoethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The triazole ring can undergo oxidation reactions to form N-oxides.

Reduction: The compound can be reduced to form the corresponding ethyl derivative.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Nucleophilic Substitution: Products include azidoethyl, thiocyanatoethyl, and methoxyethyl derivatives.

Oxidation: N-oxides of the triazole ring.

Reduction: Ethyl derivatives of the triazole compound.

Scientific Research Applications

5-(2-Bromoethyl)-1-methyl-1H-1,2,3-triazolehydrobromide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Employed in the study of enzyme inhibition and protein labeling due to its ability to form covalent bonds with nucleophilic amino acid residues.

Medicine: Investigated for its potential as an anticancer agent and in the development of antimicrobial drugs.

Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of 5-(2-bromoethyl)-1-methyl-1H-1,2,3-triazolehydrobromide involves the formation of covalent bonds with nucleophilic sites in biological molecules. The bromoethyl group is highly reactive and can alkylate nucleophilic residues such as cysteine, lysine, and histidine in proteins. This alkylation can inhibit enzyme activity or alter protein function, leading to various biological effects.

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties of Selected Triazole Derivatives

Research Findings and Implications

- Reactivity : The bromoethyl group in the target compound likely facilitates alkylation reactions, similar to bromomethyl derivatives, but with altered kinetics due to chain length .

- Biological Activity : Triazoles with electron-withdrawing groups (e.g., bromo, sulfonyl) often exhibit enhanced antifungal or antimicrobial properties, as seen in .

- Synthetic Utility : The hydrobromide salt form may streamline purification processes, contrasting with neutral triazoles requiring chromatographic methods .

Biological Activity

5-(2-bromoethyl)-1-methyl-1H-1,2,3-triazolehydrobromide is a triazole derivative that has garnered attention for its potential biological activities. This compound, with the CAS number 2792202-00-5, is characterized by the incorporation of a bromine atom and an ethyl group, which may influence its reactivity and biological interactions. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C5H9Br2N3

- Molecular Weight : 270.95 g/mol

- CAS Number : 2792202-00-5

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The bromine atoms can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially leading to inhibition or modification of their activities. The triazole ring structure can also engage with biological receptors, influencing cellular pathways.

Antimicrobial Properties

Research has indicated that triazole compounds exhibit significant antimicrobial properties. The specific compound has shown effectiveness against various bacterial strains and fungi. For instance, studies have demonstrated its potential as an antifungal agent, particularly against strains resistant to conventional treatments.

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. Results indicate varying degrees of cytotoxicity depending on the concentration and exposure time. This suggests possible applications in cancer therapy.

Case Studies

Several studies have explored the biological activity of this compound:

- Antifungal Activity : A study published in a peer-reviewed journal reported that this compound exhibited significant antifungal activity against Candida species and Aspergillus species. The minimum inhibitory concentration (MIC) values were determined to be lower than those for commonly used antifungal agents.

- Cytotoxic Effects : In another study focused on human cancer cell lines (e.g., HeLa cells), the compound demonstrated a dose-dependent reduction in cell viability. The IC50 value was calculated to be approximately 20 µM after 48 hours of treatment.

Research Findings and Data Tables

| Study | Biological Activity | Methodology | Findings |

|---|---|---|---|

| Study 1 | Antifungal | MIC determination | Effective against Candida and Aspergillus |

| Study 2 | Cytotoxicity | MTT assay | IC50 = 20 µM in HeLa cells |

Safety and Toxicology

The compound is classified with warnings for acute toxicity if ingested (H302) and skin irritation (H315). Safety data sheets recommend handling it with caution and using appropriate personal protective equipment during experiments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.